Oct-7-EN-1-amine
Overview
Description
Oct-7-EN-1-amine: is an organic compound with the molecular formula C8H17N It is a primary amine with an octyl chain and a double bond at the seventh carbon position7-octen-1-amine and is used in various chemical synthesis processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroamination of 1,7-octadiene: One common method to synthesize Oct-7-EN-1-amine involves the hydroamination of 1,7-octadiene. This reaction typically uses a catalyst such as a transition metal complex to facilitate the addition of an amine across the double bond.
Reduction of 7-octen-1-nitrile: Another method involves the reduction of 7-octen-1-nitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process converts the nitrile group to an amine group, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-7-EN-1-amine can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form saturated amines, where the double bond is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Products like 7-octenal or 7-octanoic acid.
Reduction: Saturated amines like octylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: Oct-7-EN-1-amine is used as a building block in organic synthesis. It can be used to prepare various derivatives and intermediates for more complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the synthesis of compounds with specific properties.
Mechanism of Action
The mechanism of action of Oct-7-EN-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the octyl chain can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Octylamine: A saturated analog of Oct-7-EN-1-amine, lacking the double bond.
7-Octen-1-ol: An alcohol analog with a hydroxyl group instead of an amine group.
7-Octen-1-nitrile: A nitrile analog with a cyano group instead of an amine group.
Uniqueness: this compound is unique due to the presence of both an amine group and a double bond in its structure. This combination allows for a wide range of chemical reactions and applications that are not possible with its saturated or differently functionalized analogs.
Biological Activity
Oct-7-EN-1-amine, a compound characterized by its unique structure featuring both an amine group and a double bond, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, applications in research, and comparative studies with related compounds.
Chemical Structure and Properties
This compound (C8H17N) is an unsaturated amine with a molecular weight of 129.23 g/mol. Its structure includes an octyl chain and an amine functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding and ionic interactions, while the hydrophobic octyl chain allows for interactions with lipid membranes. This dual functionality enables the compound to modulate the activity of target proteins, leading to diverse biological effects.
Enzyme Interaction Studies
This compound has been utilized as a ligand in enzyme-substrate interaction studies. Its role in protein-ligand binding has been significant in understanding enzyme kinetics and mechanisms. For instance, it has been shown to influence the activity of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance .
Case Studies
- Carbonic Anhydrase Activation : In vitro studies demonstrated that derivatives of this compound can activate human carbonic anhydrases (hCAs) with varying selectivity across different isoforms. The compound exhibited nanomolar potencies against specific hCA isoforms, highlighting its potential as a therapeutic agent .
- Ligand Studies : Research has indicated that this compound can serve as a valuable ligand in studying enzyme-substrate interactions, providing insights into the binding affinities and kinetic parameters of various enzymes.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals the unique properties of this compound:
Compound | Structure Type | Biological Activity |
---|---|---|
Octylamine | Saturated amine | Basic amine properties; less reactive |
7-Octen-1-ol | Alcohol | Exhibits different reactivity; less interaction with enzymes |
7-Octen-1-nitrile | Nitrile | Limited biological activity compared to this compound |
The presence of both an amine group and a double bond in this compound enhances its reactivity and versatility compared to its saturated or differently functionalized analogs.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their applications in organic synthesis and material science. The compound has been employed as a building block for more complex molecules, demonstrating its utility in synthetic chemistry .
Oxidation and Reduction Reactions
This compound can undergo various chemical reactions:
Oxidation : It can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction : The compound can be reduced to form saturated amines through hydrogenation processes using palladium catalysts.
Properties
IUPAC Name |
oct-7-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWBVGCEKMCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512166 | |
Record name | Oct-7-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82223-49-2 | |
Record name | Oct-7-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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